molecular formula C23H31NO3 B10753245 syn-Norgestimate CAS No. 107382-51-4

syn-Norgestimate

Cat. No.: B10753245
CAS No.: 107382-51-4
M. Wt: 369.5 g/mol
InChI Key: KIQQMECNKUGGKA-NPUFKNHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syn-Norgestimate typically involves the reaction of a 3-oxosteroid precursor with hydroxylamine hydrochloride and a base. This reaction forms the oxime, which is then acetylated to produce this compound . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced analytical techniques, such as high-performance liquid chromatography, is common to monitor the purity and concentration of the compound .

Chemical Reactions Analysis

Types of Reactions: syn-Norgestimate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties or improved stability .

Mechanism of Action

syn-Norgestimate acts by binding to progesterone receptors in the body, mimicking the effects of natural progesterone. This binding decreases the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, leading to reduced secretion of follicle-stimulating hormone and luteinizing hormone. These actions prevent ovulation and alter the endometrial lining, making it less suitable for implantation .

Comparison with Similar Compounds

Uniqueness: syn-Norgestimate is unique due to its high selectivity for progesterone receptors and minimal androgenic activity. This makes it a preferred choice in hormonal contraceptives, as it reduces the risk of androgen-related side effects .

Properties

CAS No.

107382-51-4

Molecular Formula

C23H31NO3

Molecular Weight

369.5 g/mol

IUPAC Name

[(3Z,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/b24-17-/t18-,19+,20+,21-,22-,23-/m0/s1

InChI Key

KIQQMECNKUGGKA-NPUFKNHTSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C)CCC4=C/C(=N\O)/CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34

Color/Form

Crystals from methylene chloride

melting_point

214-218 °C

Origin of Product

United States

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